Physicochemical Property Comparison: LogP and Topological Polar Surface Area vs. Octopamine
4-(1-Amino-2-hydroxyethyl)phenol (CAS 497165-98-7) exhibits a calculated LogP of 0.3843 and a Topological Polar Surface Area (TPSA) of 66.48 Ų . In contrast, its structural isomer octopamine (CAS 104-14-3) has a reported LogP of -1.10 and a TPSA of 66.50 Ų [1]. The difference in LogP (Δ ≈ 1.48) indicates that 4-(1-Amino-2-hydroxyethyl)phenol is substantially more lipophilic than octopamine, which may translate to enhanced membrane permeability and altered tissue distribution.
| Evidence Dimension | Calculated partition coefficient (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.3843; TPSA = 66.48 Ų |
| Comparator Or Baseline | Octopamine: LogP = -1.10; TPSA = 66.50 Ų |
| Quantified Difference | ΔLogP ≈ 1.48; ΔTPSA ≈ 0.02 Ų |
| Conditions | Computed values from chemical structure using standard prediction algorithms (e.g., XLogP3, Cactvs) |
Why This Matters
For procurement decisions in drug discovery or biochemical assay development, the distinct physicochemical profile of 4-(1-Amino-2-hydroxyethyl)phenol may offer advantages in solubility and permeability that are not achievable with octopamine.
- [1] (+)-Octopamine, PlantaEdb, TPSA and XlogP data, 2026 View Source
